

# Efficacy & Safety Outcomes: Cirrhotic vs. Non-Cirrhotic Patients

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## Compound Focus: Ombitasvir

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Study Type / Population	SVR12 in Non-Cirrhotic	SVR12 in Compensated Cirrhotic	Key Safety Findings	Citation
<b>Real-World: Turkish Cohort</b> (n=862)	99.1% (782/789)	94.5% (69/73)	AE: 59.7%; SVR12 significantly higher in non-cirrhotic patients	[1]
<b>Real-World: Int. Pooled Analysis</b> (n=3,808)	96% (approx.)	96% (approx.)	AE: 26%; SAE: 3%; Discontinuation: <4%	[2]
<b>Clinical Trial: Brazil</b> (n=222, F3/F4)	95.7% (GT1a, n=46)	92.2% (GT1a, n=64); 100% (GT1b, n=69)	SAE: 2.7%; Low treatment-related discontinuation	[3]
<b>Clinical Trial: PI Failures</b> (n=39)	100% (Per-Protocol, n=28)	100% (Per-Protocol, n=9)	SAE: 17.9% (3 psychiatric admissions); Self-reported AE: 30.8%	[4]

## Pharmacokinetic (PK) Profile & Exposure

A population PK analysis across nine Phase III studies characterized the exposure of the regimen components.

DAA Component	PK Model	Exposure in Cirrhotic vs. Non-Cirrhotic	Clinical Implication
Paritaprevir (PTV)	One-compartment	Exposure ~30-60% higher in cirrhotic patients	No dose adjustment needed [5]
Dasabuvir (DSV)	Two-compartment	Exposure ~30-60% higher in cirrhotic patients	No dose adjustment needed [5]
Ombitasvir (OBV)	One-compartment	Generally overlapping exposures	No dose adjustment needed [5]
Ritonavir (r)	One-compartment	Generally overlapping exposures	No dose adjustment needed [5]

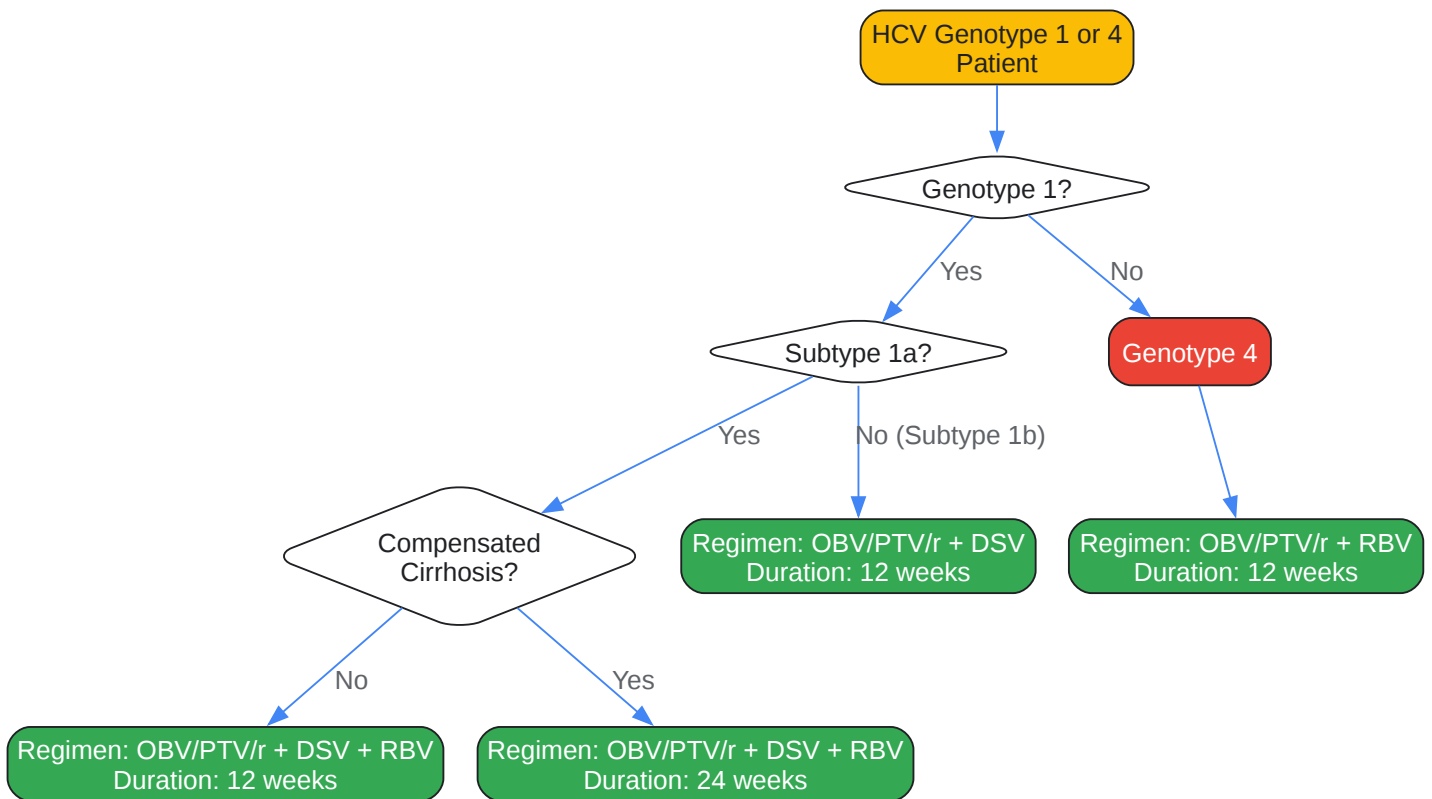
## Experimental Protocol Overview

The high-quality evidence stems from rigorous clinical trial designs and large-scale observational studies.

- **Study Designs:** Evidence is derived from **Phase III clinical trials** (randomized and open-label) and **prospective and retrospective observational studies** conducted in real-world settings [5] [1] [3].
- **Patient Populations:** Studies enrolled adults with chronic HCV **Genotype 1 or 4**. Populations included treatment-naïve and treatment-experienced patients, with and without **compensated cirrhosis**. A key exclusion criterion was **decompensated cirrhosis** (Child-Pugh B or C) [1] [4].
- **Treatment Regimens:** Regimens were assigned based on HCV genotype and cirrhosis status, following label recommendations. Common regimens included:
  - **GT1b:** OBV/PTV/r + DSV for 12 weeks [1]
  - **GT1a:** OBV/PTV/r + DSV + RBV for 12 (non-cirrhotic) or 24 (cirrhotic) weeks [1]
  - **GT4:** OBV/PTV/r + RBV for 12 weeks [1]
- **Primary Endpoint:** The primary efficacy endpoint in all cited studies was **Sustained Virologic Response at 12 weeks post-treatment (SVR12)**, defined as HCV RNA level below the lower limit of quantification (<15 IU/mL) [3] [4].
- **Safety Monitoring:** Safety was assessed via **adverse event (AE) reporting, serious AE (SAE) reporting, and laboratory abnormalities** collected at baseline, during treatment, and through the post-treatment follow-up [2] [4].

## Treatment Decision Pathway

The following diagram illustrates the patient stratification and treatment algorithm based on the cited studies.



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## Key Conclusions for Drug Development

- **Robust Efficacy in Cirrhotics:** The regimen achieves high SVR12 rates in compensated cirrhotic patients, a population with the highest unmet medical need [3] [6].

- **Manageable PK Impact:** While PK exposure increases for some components in cirrhosis, the therapeutic window is wide enough that no dose adjustment is required, simplifying the label [5].
- **Real-World Validation:** Effectiveness and safety observed in controlled trials translate well to diverse, real-world patient populations with comorbidities and comedications [2].

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